molecular formula C6H7NO2S B6618897 5-ethyl-1,2-thiazole-3-carboxylicacid CAS No. 1779773-43-1

5-ethyl-1,2-thiazole-3-carboxylicacid

Cat. No.: B6618897
CAS No.: 1779773-43-1
M. Wt: 157.19 g/mol
InChI Key: XLFYTUYKNFXVRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-ethyl-1,2-thiazole-3-carboxylic acid is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-1,2-thiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of α-haloketones with thiourea, followed by cyclization to form the thiazole ring. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of 5-ethyl-1,2-thiazole-3-carboxylic acid may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include continuous flow reactors and the use of more robust catalysts to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

5-ethyl-1,2-thiazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .

Scientific Research Applications

5-ethyl-1,2-thiazole-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits potential antimicrobial, antifungal, and antiviral activities, making it a candidate for drug development.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.

    Industry: It is used in the production of dyes, biocides, and chemical reaction accelerators

Mechanism of Action

The mechanism of action of 5-ethyl-1,2-thiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through various signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Thiazole: The parent compound of the thiazole family, known for its aromaticity and biological activities.

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole structure.

Uniqueness

5-ethyl-1,2-thiazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl group at the 5-position and carboxylic acid group at the 3-position make it a versatile compound for various applications, distinguishing it from other thiazole derivatives .

Properties

IUPAC Name

5-ethyl-1,2-thiazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S/c1-2-4-3-5(6(8)9)7-10-4/h3H,2H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLFYTUYKNFXVRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NS1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.